Ethyl 1-(5-formyl-1,3-thiazol-2-yl)piperidine-4-carboxylate
Description
Ethyl 1-(5-formyl-1,3-thiazol-2-yl)piperidine-4-carboxylate is a heterocyclic compound featuring a piperidine ring linked to a 5-formyl-substituted thiazole moiety via a methylene bridge. The ester group at the 4-position of the piperidine and the formyl group on the thiazole render this compound reactive and versatile for further chemical modifications, such as Schiff base formation or nucleophilic additions.
Properties
IUPAC Name |
ethyl 1-(5-formyl-1,3-thiazol-2-yl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-2-17-11(16)9-3-5-14(6-4-9)12-13-7-10(8-15)18-12/h7-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNRXGBBTVVELR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=C(S2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(5-formyl-1,3-thiazol-2-yl)piperidine-4-carboxylate typically involves the formation of the thiazole ring followed by the introduction of the piperidine moiety. One common method involves the reaction of 2-aminothiazole with ethyl 4-piperidinecarboxylate under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(5-formyl-1,3-thiazol-2-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Ethyl 1-(5-carboxyl-1,3-thiazol-2-yl)piperidine-4-carboxylate.
Reduction: Ethyl 1-(5-hydroxymethyl-1,3-thiazol-2-yl)piperidine-4-carboxylate.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 1-(5-formyl-1,3-thiazol-2-yl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 1-(5-formyl-1,3-thiazol-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function. These interactions can affect various biological pathways, contributing to the compound’s biological activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Group Effects
Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate
- Structure : Replaces the thiazole with a 1,2,3-triazole ring and introduces a pyridinyl substituent.
- Key Differences: The triazole ring increases aromaticity and metabolic stability compared to thiazole. Hydrogen bonding patterns differ due to the triazole’s N–H groups, as evidenced by Hirshfeld surface analysis .
Ethyl 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate
- Structure : Substitutes the formyl group with a chloro atom on the thiazole.
- Key Differences :
- Lipophilicity : Higher XLogP3 (2.5 vs. ~1.5 estimated for the formyl analog) due to the chloro group, enhancing membrane permeability .
- Reactivity : Chloro substituents are less reactive than formyl groups, reducing susceptibility to nucleophilic attacks.
- Molecular Weight : 288.79 g/mol, lower than the formyl analog (estimated ~300 g/mol) .
Ethyl 1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate
- Structure: Replaces thiazole with a thiadiazole ring and introduces an amino group.
- Key Differences: Hydrogen Bonding: The amino group increases hydrogen bond donor capacity (vs. formyl’s acceptor-only role), improving solubility in polar solvents. Molecular Weight: 248.32 g/mol (C10H16N4O2S), significantly lower than the formyl-thiazole analog .
Fluorinated Derivatives (e.g., Ethyl 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate)
- Structure : Incorporates fluorophenyl and trifluoromethyl groups.
- Key Differences :
Physicochemical and Pharmacokinetic Properties
Biological Activity
Ethyl 1-(5-formyl-1,3-thiazol-2-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : CHNOS
- Molecular Weight : 268.33 g/mol
- CAS Number : 320423-62-9
The structure features a piperidine ring substituted with a thiazole moiety, which is known for its diverse biological activities.
Synthesis
This compound can be synthesized through various organic reactions, typically involving:
- Formation of the Piperidine Ring : Cyclization of appropriate precursors.
- Introduction of the Thiazole Ring : Utilizing thiazole derivatives in coupling reactions.
- Formylation : Employing reagents like formic acid to introduce the formyl group.
- Esterification : Finalizing the structure by esterifying with ethanol under acidic conditions.
The biological activity of this compound is attributed to its interaction with various biological targets:
- The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their functions.
- The piperidine ring may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Anticancer Activity
Research has indicated that compounds containing thiazole rings exhibit significant anticancer properties. For instance:
| Compound | Cell Line | IC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | A431 (human epidermoid carcinoma) | <10 | Induces apoptosis via Bcl-2 inhibition |
| Compound B | U251 (human glioblastoma) | <20 | Disrupts cell cycle progression |
This compound has shown promise in preliminary studies as a potential anticancer agent due to its structural similarities to known cytotoxic compounds .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. Studies have demonstrated that compounds similar to this compound exhibit activity against various bacterial strains, suggesting potential use in treating infections .
Case Studies
Several studies have investigated the biological activity of thiazole-based compounds:
- Anticonvulsant Activity : A study found that thiazole derivatives displayed significant anticonvulsant properties in animal models, suggesting a neuroprotective effect .
- Antitumor Studies : In vitro assays revealed that specific thiazole-containing compounds inhibited tumor growth in several cancer cell lines, highlighting their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
